molecular formula C12H21NO3 B13242646 2-Oxiranyl-piperidine-1-carboxylic acid tert-butyl ester

2-Oxiranyl-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13242646
M. Wt: 227.30 g/mol
InChI Key: FYZRNCWGRLEQQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxiranyl-piperidine-1-carboxylic acid tert-butyl ester is a piperidine derivative featuring a tert-butyl carbamate (Boc) group at the 1-position and an oxiranyl (epoxide) substituent at the 2-position. The oxiranyl group confers high reactivity, making this compound valuable in ring-opening reactions for synthesizing pharmaceuticals or chiral intermediates . Characterization methods such as IR, NMR, and MS are standard for verifying structure and purity .

Properties

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

tert-butyl 2-(oxiran-2-yl)piperidine-1-carboxylate

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(14)13-7-5-4-6-9(13)10-8-15-10/h9-10H,4-8H2,1-3H3

InChI Key

FYZRNCWGRLEQQV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C2CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxiranyl-piperidine-1-carboxylic acid tert-butyl ester typically involves the reaction of piperidine derivatives with epoxide compounds under controlled conditions. One common method includes the reaction of piperidine with an epoxide in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Oxiranyl-piperidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2-Oxiranyl-piperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Oxiranyl-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with various molecular targets. The epoxide group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful in studying enzyme mechanisms and protein modifications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-Oxiranyl-piperidine-1-carboxylic acid tert-butyl ester and related compounds from the evidence:

Compound Name Core Structure Substituents Key Features Applications/Reactivity
2-Oxiranyl-piperidine-1-carboxylic acid tert-butyl ester (Target) Piperidine 1-Boc, 2-oxiranyl Epoxide group enables nucleophilic ring-opening; moderate steric hindrance Drug synthesis, chiral intermediate preparation
(R)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester Pyrrolidine 1-Boc, 2-iodomethyl Iodide acts as a leaving group; higher molecular weight (MW: ~313.1 g/mol) Cross-coupling reactions (e.g., Suzuki-Miyaura); intermediates in organometallic chemistry
1-(tert-Butoxycarbonyl)piperidine Piperidine 1-Boc Simple Boc-protected amine; MW: 185.27 g/mol Protecting group in peptide synthesis; inert under basic conditions
tert-Butyl 1-hydroxypiperidine-2-carboxylate Piperidine 1-hydroxy, 2-Boc Hydroxyl group participates in H-bonding; crystallizes as H-bridged dimers Metal complexation (e.g., vanadium, molybdenum) for oxidation catalysis
2-(3-Nitro-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester Piperidine 1-Boc, 2-(3-nitro-pyridinyloxymethyl) Nitro group introduces electron-withdrawing effects; aromatic pyridine moiety Potential use in nitro-reduction reactions or as a ligand in coordination chemistry

Structural and Functional Analysis

  • Reactivity :

    • The target compound’s oxiranyl group is highly reactive toward nucleophiles (e.g., amines, alcohols), enabling regioselective ring-opening reactions. This contrasts with the iodomethyl group in (R)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester, which facilitates SN2 substitutions or cross-coupling reactions .
    • The hydroxyl group in tert-Butyl 1-hydroxypiperidine-2-carboxylate supports metal coordination, making it suitable for catalytic applications, whereas the nitro group in 2-(3-Nitro-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester may stabilize charge-transfer complexes .
  • Synthetic Methods :

    • Boc protection is a common strategy across all compounds, typically using Boc₂O with DMAP as a catalyst . However, the target compound’s epoxide likely requires additional steps, such as epoxidation of a precursor alkene.
  • Safety and Handling: Epoxides (e.g., the target compound) and iodides (e.g., (R)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester) are both irritants. Epoxides may pose additional carcinogenic risks, necessitating stringent ventilation and PPE .
  • Piperidine derivatives generally exhibit higher conformational flexibility than pyrrolidines, influencing their binding in biological systems .

Biological Activity

2-Oxiranyl-piperidine-1-carboxylic acid tert-butyl ester is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, characterization, and biological activity of this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis and Characterization

The synthesis of 2-Oxiranyl-piperidine-1-carboxylic acid tert-butyl ester typically involves the reaction of piperidine derivatives with oxiranes and subsequent esterification. Characterization is often performed using techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) to confirm the structure and purity of the synthesized compound.

Table 1: Characterization Techniques

TechniqueDescription
NMRDetermines molecular structure
MSConfirms molecular weight
IRIdentifies functional groups

Biological Activity

Research indicates that 2-Oxiranyl-piperidine-1-carboxylic acid tert-butyl ester exhibits various biological activities, including anti-inflammatory and neuroprotective effects.

Anti-inflammatory Activity

Studies have shown that this compound can inhibit pro-inflammatory cytokines, making it a candidate for treating conditions such as asthma and chronic obstructive pulmonary disease (COPD). The inhibition of TNF-α production by activated monocytes is a key mechanism through which this compound exerts its anti-inflammatory effects.

Table 2: Inhibition of TNF-α Production

CompoundIC50 (nM)
2-Oxiranyl-piperidine ester40
Rolipram60

Neuroprotective Effects

In models of neurodegenerative diseases, such as Parkinson's disease, 2-Oxiranyl-piperidine-1-carboxylic acid tert-butyl ester has demonstrated neuroprotective properties. It may help in reducing oxidative stress and apoptosis in neuronal cells.

Case Studies

Several case studies have explored the efficacy of this compound in various biological contexts:

  • Study on Inflammation : In a controlled study, 2-Oxiranyl-piperidine-1-carboxylic acid tert-butyl ester was administered to mice subjected to lipopolysaccharide (LPS) stimulation. Results indicated a significant reduction in TNF-α levels compared to controls.
  • Neuroprotection in Models of Parkinson's Disease : Another study evaluated the effects of this compound in a neurotoxin-induced model of Parkinson’s disease. The findings suggested that treatment with the compound led to improved motor function and reduced neurodegeneration markers.

The biological activity of 2-Oxiranyl-piperidine-1-carboxylic acid tert-butyl ester is thought to involve modulation of signaling pathways related to inflammation and neuronal survival. Specifically, it may act on pathways involving cyclic AMP (cAMP) signaling, enhancing cellular responses that counteract inflammation and promote cell survival.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.